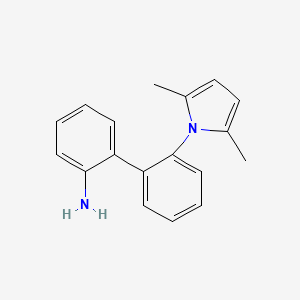

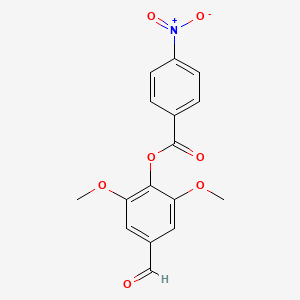

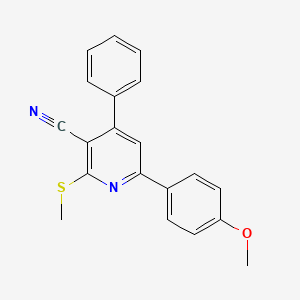

![molecular formula C17H15FN4OS B5722035 N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)

N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiadiazole urea derivatives involves the reaction of amino-thiadiazole with various isocyanates or acyl chlorides to introduce the urea functionality. For instance, derivatives similar to the subject compound have been synthesized through reactions involving 2-amino-thiadiazoles and substituted benzoyl isocyanates or benzoyl chlorides under different conditions, including microwave irradiation and conventional heating methods, to optimize yields and reaction times (Li & Chen, 2008).

Molecular Structure Analysis

The molecular structure of thiadiazole urea derivatives is characterized by X-ray crystallography, revealing planar configurations and intricate hydrogen bonding patterns that contribute to their stability and biological activity. These structures typically exhibit intermolecular N-H...O hydrogen bonding, forming supramolecular assemblies, and may also show π-π stacking interactions, which are critical for their chemical behavior and interaction with biological targets (Song et al., 2008).

Chemical Reactions and Properties

Thiadiazole ureas undergo various chemical reactions, including interactions with nucleophiles and participation in cyclization reactions. These reactions can significantly alter their chemical properties and lead to the formation of novel compounds with diverse biological activities. The reactivity of the thiadiazole and urea moieties is central to the synthesis of derivatives with tailored properties for specific applications (Caram et al., 2003).

Physical Properties Analysis

The physical properties of thiadiazole urea derivatives, such as solubility, melting points, and crystal structure, are closely related to their molecular structure. Factors like the presence of fluorine atoms and the specific arrangement of the thiadiazole and urea groups influence these properties, affecting their application potential in different fields (Moorman et al., 1985).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and biological activity, are influenced by the compound's specific functional groups and overall molecular architecture. The presence of the thiadiazole ring and urea linkage contributes to their potential as antimicrobial agents, plant growth regulators, and candidates for pharmacological investigation. Their ability to interact with biological systems through hydrogen bonding and other non-covalent interactions makes them of significant interest for further study (Abad et al., 2004).

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4OS/c1-10-7-8-12(9-11(10)2)19-16(23)20-17-22-21-15(24-17)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIVMPUZBJOAHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethylphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

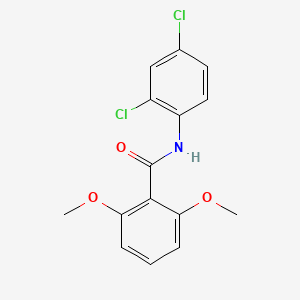

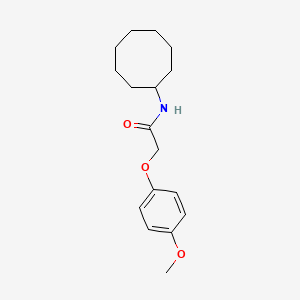

![2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)

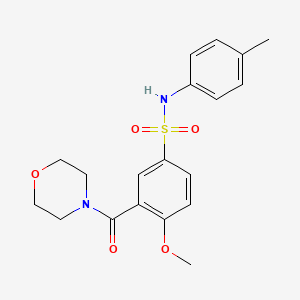

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5721959.png)

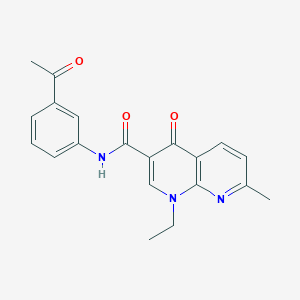

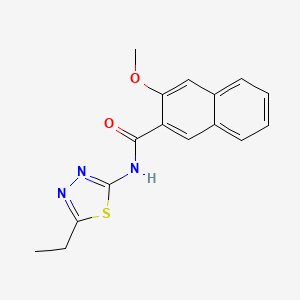

![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)

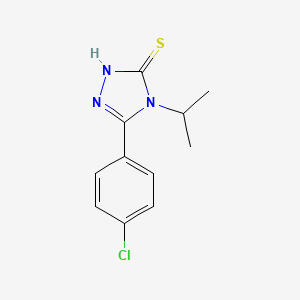

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)